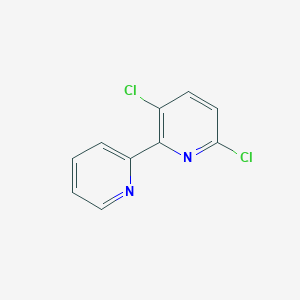

3,6-Dichloro-2,2'-bipyridine

Beschreibung

Eigenschaften

Molekularformel |

C10H6Cl2N2 |

|---|---|

Molekulargewicht |

225.07 g/mol |

IUPAC-Name |

3,6-dichloro-2-pyridin-2-ylpyridine |

InChI |

InChI=1S/C10H6Cl2N2/c11-7-4-5-9(12)14-10(7)8-3-1-2-6-13-8/h1-6H |

InChI-Schlüssel |

WMJLWFYFLJVGIT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=NC(=C1)C2=C(C=CC(=N2)Cl)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

- 4,4'-Dichloro-2,2'-bipyridine : Chlorines at the 4-positions create a symmetric, electron-deficient ligand ideal for stabilizing low-valent metal centers (e.g., Cu(I), Pt(II)) . The para-substitution minimizes steric hindrance, enabling efficient π-backbonding in catalytic systems .

- 6,6'-Dichloro-2,2'-bipyridine: Substitution at the 6-positions introduces steric bulk near the nitrogen donor sites, favoring rigid, tetrahedral geometries in Cu(I) complexes . This enhances photoluminescence quantum yields by suppressing geometric relaxation .

- This compound: Asymmetric substitution may disrupt conjugation and alter redox potentials. No data is available in the provided evidence, but analogous asymmetry in terpyridines (e.g., 6,6′-dichloro-3,2′:4′,3″-terpyridine) shows tunable absorption spectra for light-harvesting applications .

Vorbereitungsmethoden

Metal-Mediated Dimerization of Chloropyridines

The reaction of pyridine derivatives with electropositive metals represents a classical route to bipyridines. For 3,6-dichloro-2,2'-bipyridine, this approach could involve dimerizing 3-chloropyridine or 3,6-dichloropyridine precursors. Historical studies on unsubstituted bipyridines demonstrate that sodium-mediated dimerization of pyridine yields tetrahydrobipyridine intermediates, which oxidize to 4,4'-bipyridine as the dominant product . Adapting this method to chlorinated pyridines requires careful control of oxidation conditions to preserve chloro substituents.

For example, heating 3-chloropyridine with sodium amalgam could generate a 1,1’,4,4′-tetrahydro-4,4′-bipyridine intermediate, which upon oxidation with dry air or hydrogen peroxide might yield 3,3'-dichloro-4,4′-bipyridine. However, achieving 3,6-dichloro substitution would necessitate unsymmetrical coupling, which remains unexplored in the literature . Challenges include competing isomer formation and low regioselectivity, as observed in early pyridine dimerization studies .

Oxidative Coupling Using Metal Salts

Hein’s method for synthesizing 2,2'-bipyridine—pyridine heated with FeCl₃ at 300°C—offers a template for chlorinated derivatives . Substituting pyridine with 3-chloropyridine or 3,6-dichloropyridine could theoretically yield 3,3'- or this compound. The reaction mechanism likely involves radical intermediates, with Fe³⁺ facilitating dehydrogenative coupling.

Extending this to chloropyridines may reduce yields due to steric and electronic effects from chlorine atoms. Furthermore, competing side reactions, such as over-chlorination or ring degradation, could complicate product isolation.

Ullmann-Type Coupling Reactions

Ullmann coupling, utilizing copper catalysts to join aryl halides, provides a targeted route for constructing 2,2'-bipyridine backbones. For 3,6-dichloro substitution, this method could involve coupling 2-bromo-3-chloropyridine with a second halogenated pyridine derivative. Burstall’s work on brominated bipyridines demonstrates the feasibility of Ullmann reactions in forming halogenated oligopyridines .

Example Pathway :

-

Synthesis of 2-iodo-3,6-dichloropyridine via directed ortho-metalation of 3,6-dichloropyridine.

-

Coupling with 2-bromo-3-chloropyridine using CuI/1,10-phenanthroline in DMF at 110°C.

| Coupling Partners | Catalyst System | Yield (Analogous Systems) |

|---|---|---|

| 2-bromo-3-chloropyridine + 2-iodo-3,6-dichloropyridine | CuI/phenanthroline | ~40–60% |

Challenges include regioselectivity in halogen substitution and purification of asymmetrical products.

Post-Synthesis Chlorination of 2,2'-Bipyridine

Direct chlorination of preformed 2,2'-bipyridine offers a straightforward route but faces regiochemical hurdles. Nitration studies on 2,2'-bipyridine show preferential substitution at the 3- and 3'-positions due to electron-deficient aromatic rings . Chlorination under Friedel-Crafts conditions (AlCl₃, Cl₂) may follow similar trends, yielding 3,3'-dichloro-2,2'-bipyridine rather than the desired 3,6 isomer.

Alternative Approach :

-

Directed Chlorination : Introducing a temporary directing group (e.g., boronic acid) at the 6-position could enable selective chlorination at the 3-position. Subsequent removal of the directing group would yield this compound. This method remains theoretical and untested in the literature.

Cross-Coupling Strategies

Modern cross-coupling methodologies, such as Suzuki-Miyaura or Stille reactions, enable precise construction of asymmetrical bipyridines. For this compound, this would involve coupling a 3-chloro-2-pyridylboronic acid with a 6-chloro-2-halopyridine.

Example Reaction :

Limitations include the need for synthetically challenging precursors and sensitivity to steric bulk from chlorine substituents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,6-dichloro-2,2'-bipyridine metal complexes?

- Methodological Answer : Metal complexes can be synthesized via refluxing this compound with metal precursors (e.g., K₂PtCl₄) in aqueous or organic solvents. For example, details the reaction of 4,4′-dichloro-2,2′-bipyridine with K₂PtCl₄ in water at 373 K for 24 hours, yielding a Pt(II) complex with Cl⁻ ligands. Key factors include solvent choice (DMF, DMSO, or water), reaction temperature (70–100°C), and stoichiometric ratios (1:1 ligand-to-metal) to ensure high coordination efficiency .

Q. How do dichloro substituents influence the electronic properties of 2,2'-bipyridine ligands?

- Methodological Answer : The electron-withdrawing Cl substituents lower the ligand’s π-accepting ability, stabilizing lower oxidation states of coordinated metals. This can be probed via cyclic voltammetry (CV) or UV-Vis spectroscopy. For instance, shows that 6,6′-dichloro-2,2′-bipyridine ligands in Ru complexes induce blue shifts in metal-to-ligand charge transfer (MLCT) bands (e.g., λmax shifts from 452 to 434 nm), indicating altered electronic transitions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms ( ) are critical for modeling thermochemical properties. For example, Becke’s functional ( ) achieves <2.4 kcal/mol deviation in atomization energies, enabling accurate prediction of bond dissociation energies (BDEs) for Cl-substituted ligands. Basis sets like 6-31G* and LANL2DZ (for metals) are recommended for geometry optimization and electronic structure analysis .

Q. What structural deviations arise in dichloro-bipyridine metal complexes compared to unsubstituted analogs?

- Methodological Answer : X-ray crystallography reveals that Cl substituents induce steric and electronic effects. reports Pt–N bond lengths of 2.021–2.024 Å in [Pt(4,4′-Cl₂bpy)Cl₂], shorter than in non-chlorinated analogs, due to increased ligand rigidity. Additionally, Cl···Cl interactions (3.3–3.5 Å) may stabilize crystal packing . Contrastingly, highlights Rh(III) complexes with dichloro-bipyridine ligands exhibiting distorted octahedral geometries due to steric clashes .

Q. How do dichloro ligands affect proton-coupled electron transfer (PCET) kinetics in photochemical applications?

- Methodological Answer : Time-resolved spectroscopy (e.g., transient absorption) paired with kinetic isotope effects (KIEs) can elucidate PCET mechanisms. demonstrates that Ru complexes with 6,6′-Cl₂bpy ligands show accelerated ligand exchange rates (e.g., H₂O → OH⁻ substitution) due to enhanced metal center electrophilicity, attributed to the electron-withdrawing Cl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.